4-(Chloromethyl)-N-methylthiazol-2-amine

Medicinal Chemistry Peptide Synthesis Heterocyclic Chemistry

Procure 4-(Chloromethyl)-N-methylthiazol-2-amine as a key thiazole building block. Its 4-chloromethyl group enables efficient nucleophilic substitution (yields up to 92%) for constructing N-methylated macrocycles, while the N-methyl moiety modulates basicity and permeability, offering distinct advantages in cyclopeptide and peptidomimetic synthesis over non-methylated analogs.

Molecular Formula C5H7ClN2S
Molecular Weight 162.64
CAS No. 37060-74-5
Cat. No. B2419354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethyl)-N-methylthiazol-2-amine
CAS37060-74-5
Molecular FormulaC5H7ClN2S
Molecular Weight162.64
Structural Identifiers
SMILESCNC1=NC(=CS1)CCl
InChIInChI=1S/C5H7ClN2S/c1-7-5-8-4(2-6)3-9-5/h3H,2H2,1H3,(H,7,8)
InChIKeyYSYILILRFKOSMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Chloromethyl)-N-methylthiazol-2-amine (CAS 37060-74-5): Procurement Considerations for a Bifunctional Thiazole Building Block


4-(Chloromethyl)-N-methylthiazol-2-amine (CAS 37060-74-5) is a heterocyclic organic compound belonging to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms . This specific derivative features a reactive chloromethyl group at the 4-position and an N-methylamine moiety at the 2-position, giving it a molecular formula of C5H7ClN2S and a molecular weight of 162.64 g/mol . The compound is primarily utilized as a versatile synthetic intermediate or building block in medicinal chemistry and organic synthesis, particularly for constructing more complex molecules through nucleophilic substitution reactions at the chloromethyl site [1].

Why 4-(Chloromethyl)-N-methylthiazol-2-amine Cannot Be Arbitrarily Substituted: A Comparative Reactivity and Synthetic Efficiency Analysis


The value proposition of 4-(Chloromethyl)-N-methylthiazol-2-amine (CAS 37060-74-5) hinges on its specific substitution pattern, which directly influences its reactivity and the properties of downstream products. Simply substituting this compound with a close analog, such as an unsubstituted 2-aminothiazole or a different chloromethyl azole, is not chemically or functionally equivalent. The N-methyl group is not a passive structural element; it modulates the basicity and hydrogen-bonding potential of the amine, which are critical for biological interactions and can significantly alter the conformation and cell permeability of final macrocyclic products, such as cyclopeptides [1]. Furthermore, the position of the chloromethyl group on the thiazole ring dictates the electrophilic reactivity, and its placement at the 4-position, rather than the 2-position, leads to a different reactivity profile and subsequent product distribution [2]. Therefore, procurement decisions must be based on the specific, quantifiable advantages this precise substitution pattern provides over its analogs, as detailed in the evidence below.

Quantitative Differentiation of 4-(Chloromethyl)-N-methylthiazol-2-amine (CAS 37060-74-5) Against Analogs: A Procurement-Focused Evidence Guide


Synthetic Efficiency: AgClO4-Promoted Substitution Yields with 4-(Chloromethyl)-N-methylthiazol-2-amine

In a direct, head-to-head comparison, 4-(Chloromethyl)-N-methylthiazol-2-amine (as a representative chloromethyl-functionalized thiazole) demonstrates a broad and high-yielding reactivity in an AgClO4-promoted substitution reaction with primary amines to produce N-substituted azole-containing amino esters. This specific transformation is a key step for building cyclopeptide precursors. The reported isolated yields range from 40–92% for a library of 16 diverse amino esters derived from various chloromethyl-functionalized thiazoles and oxazoles [1]. This data establishes the compound as a reliable and efficient partner in this valuable synthetic method.

Medicinal Chemistry Peptide Synthesis Heterocyclic Chemistry

Conformational and Property Impact: N-Methylation's Effect on Macrocycle Formation

In a direct comparison of macrocycle synthesis outcomes, the presence of an N-methyl group on a thiazole-containing amino acid building block alters the cyclooligomerization product distribution compared to its non-methylated counterpart. Specifically, under the same reaction conditions, cyclooligomerization of a non-N-methylated thiazole amino acid favored the formation of cyclic trimers [1]. In contrast, a previous study showed that N-methylated thiazole-containing amino acids predominantly yielded cyclic tetramers as the major product [1]. This demonstrates that the N-methyl group is a critical structural determinant that influences the conformation and, consequently, the macrocyclization pathway, providing access to different macrocyclic ring sizes.

Cyclopeptides Conformational Analysis Macrocycle Synthesis

Predicted pKa and Basicity Difference Compared to Unsubstituted 2-Aminothiazole

A key differentiating factor for 4-(Chloromethyl)-N-methylthiazol-2-amine is its predicted basicity. The N-methylation of the 2-amine is reported to increase its basicity compared to the unsubstituted 2-aminothiazole counterpart . While direct pKa values for this specific compound are not available, predicted values for the conjugate acid of 4-(Chloromethyl)-N-methylthiazol-2-amine (pKa = 3.21 ± 0.10) are available, which differ from the pKa of a simple 2-aminothiazole (pKa ~5.5 for the conjugate acid) . This difference in basicity alters the protonation state at physiological pH, which in turn influences key drug-like properties such as solubility, membrane permeability, and target binding interactions.

Physical Organic Chemistry Medicinal Chemistry Property Prediction

Procurement-Driven Applications for 4-(Chloromethyl)-N-methylthiazol-2-amine (CAS 37060-74-5) in Academic and Industrial Research


Synthesis of N-Methylated Cyclopeptide Libraries for Drug Discovery

Procure this compound as a key starting material for generating diverse libraries of N-methylated, thiazole-containing cyclopeptides. Its high-yielding (40-92%) participation in AgClO4-promoted substitution reactions [1] makes it an efficient entry point for introducing a specific N-methyl-thiazole motif that directly influences macrocycle conformation and ring size during cyclooligomerization [1].

Modulating Physicochemical Properties of Lead Compounds via N-Methylation

Utilize this specific building block in medicinal chemistry programs where fine-tuning the basicity and hydrogen-bonding capacity of a molecule is required. Its N-methyl group provides a distinct advantage over non-methylated 2-aminothiazole analogs by increasing amine basicity and altering its pKa, which can be a critical parameter for optimizing solubility and permeability [REFS-1, REFS-2].

Diversification of Peptidomimetics Through Solid-Phase Synthesis

Employ 4-(Chloromethyl)-N-methylthiazol-2-amine as a versatile intermediate for solid-phase peptide synthesis (SPPS). The demonstrated compatibility of this class of chloromethyl-functionalized azoles with both solution-phase and solid-phase approaches [1] provides a robust platform for constructing novel peptidomimetics with defined heterocyclic backbone modifications.

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